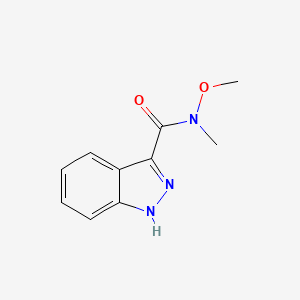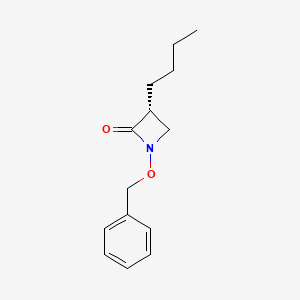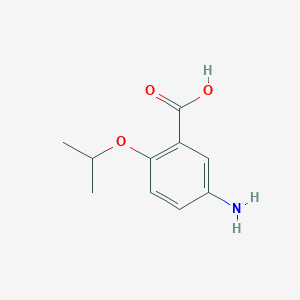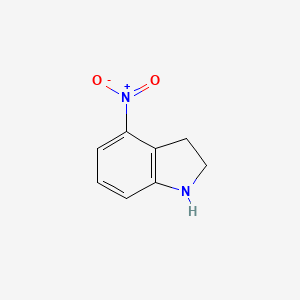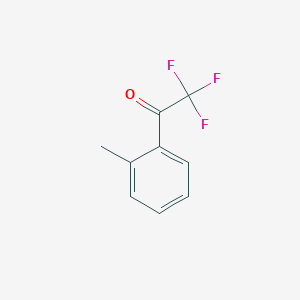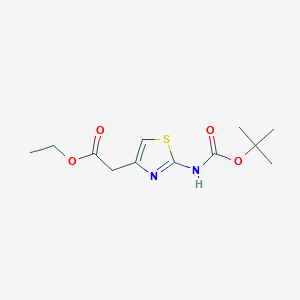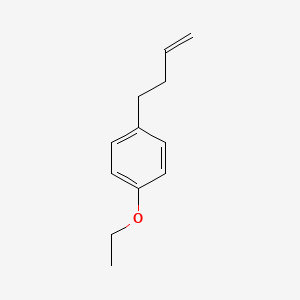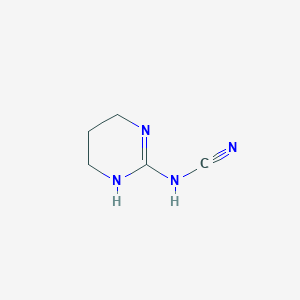![molecular formula C13H17ClN2 B1317271 6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride CAS No. 922510-74-5](/img/structure/B1317271.png)
6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride” is a biochemical used for proteomics research . It has been studied for its potential anti-tumor activity .
Synthesis Analysis
In previous research, a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed and synthesized by introducing an alkyl or aralkyl and a sulfonyl group . These groups are considered as the pharmacophores of some antitumor drugs .科学的研究の応用
Calcium-Antagonist Activity
Compounds derived from 6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride, specifically the hydrogenated pyrido[4,3-b]indole derivatives, have demonstrated a broad spectrum of pharmacological activities, including antihistamine, neuroleptic, antiarrhythmogenic, antioxidant, and neuroprotector properties. Notably, some derivatives have shown pronounced calcium-antagonist activity, which is crucial in various medical applications, particularly for cardiovascular health (Ivanov, Afanas'ev, & Bachurin, 2001).
Crystal and Molecular Structures
Studies have focused on the crystal and molecular structures of certain derivatives of 6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride. These studies are pivotal for understanding the compound's interactions at the molecular level, which is beneficial for designing drugs with specific targets and minimal side effects (Rybakov, Alekseev, Kurkin, & Yurovskaya, 2011).
Synthesis for Cardioprotective Agents
The compound has been used in the synthesis of labeled stobadine, a new cardioprotective agent. The specific labeling and synthesis methods are crucial for tracking the distribution and metabolism of the drug in biological systems, thus contributing to pharmacokinetic studies (Marko, Filip, Uhr'in, Trnovec, & Beneš, 1989).
Synthesis and Biological Evaluation
The compound has served as a precursor in synthesizing various derivatives with potential biological activities. Some derivatives have shown cytotoxic properties and have been evaluated against several tumor cell lines, indicating the compound's utility in cancer research (Costache, Nguyen, Guilbaud, Léonce, Pierré, Atassi, & Bisagni, 1998).
Potential in Optoelectronics
6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride derivatives have been utilized in synthesizing compounds with potential applications in optoelectronics. The detailed synthesis pathways and structural analyses contribute to the development of materials for optoelectronic devices (Maity & Pramanik, 2013).
特性
IUPAC Name |
6,7-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-8-3-4-10-11-7-14-6-5-12(11)15-13(10)9(8)2;/h3-4,14-15H,5-7H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGRLVXDBPTTQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3=C(N2)CCNC3)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

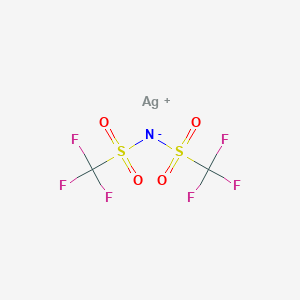
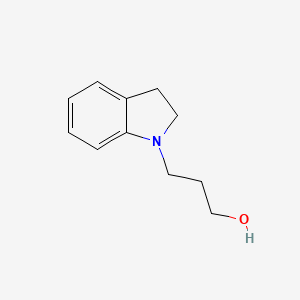
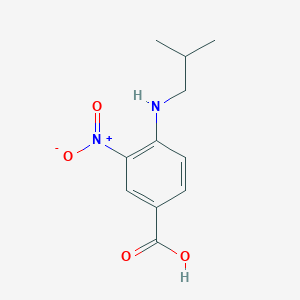
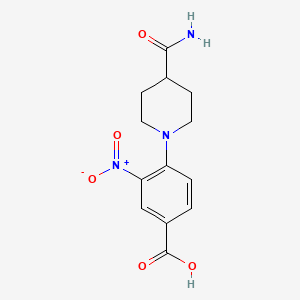
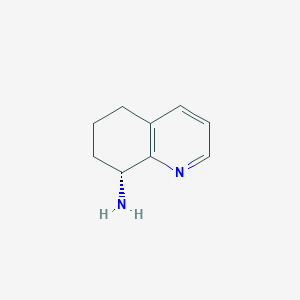
![3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1317202.png)
